molecular formula C22H22N4O3 B11455779 N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide

N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B11455779
M. Wt: 390.4 g/mol
InChI Key: SSVSLXMLSYVDDG-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a nitro group, and a piperidine ring, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution, where the nitro-substituted benzene ring reacts with piperidine under basic conditions.

    Amide Formation: The final step involves the formation of the amide bond between the quinoline derivative and the nitro-piperidine benzene derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The quinoline moiety can be hydrogenated to form tetrahydroquinoline derivatives.

    Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Amine Derivatives: From the reduction of the nitro group

    Tetrahydroquinoline Derivatives: From the hydrogenation of the quinoline ring

    Substituted Piperidine Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylquinolin-8-yl)-3-nitro-4-(piperidin-1-yl)benzamide stands out due to its unique combination of a quinoline moiety, a nitro group, and a piperidine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-3-nitro-4-piperidin-1-ylbenzamide

InChI

InChI=1S/C22H22N4O3/c1-15-8-9-16-6-5-7-18(21(16)23-15)24-22(27)17-10-11-19(20(14-17)26(28)29)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,24,27)

InChI Key

SSVSLXMLSYVDDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C=C1

Origin of Product

United States

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